Physicochemical Differentiation: CNS Drug-Likeness vs. Des-Methylsulfonyl and Heteroaryl-Substituted Analogs
Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone exhibits a computed XLogP3-AA of 0.7, TPSA of 76 Ų, zero hydrogen bond donors, and only two rotatable bonds [1]. These values place the compound within the favorable CNS drug-likeness window defined by XLogP ≤ 3, TPSA ≤ 90 Ų, HBD ≤ 1, and rotatable bonds ≤ 4, a profile strongly associated with passive blood-brain barrier penetration [1]. In comparison, the des-methylsulfonyl analog furan-2-yl(piperidin-1-yl)methanone (molecular formula C₁₀H₁₃NO₂, MW 179.22 g/mol) lacks two H-bond acceptor sites contributed by the sulfonyl oxygens, reducing its capacity for specific polar interactions with target proteins [2]. Conversely, the pyrazine analog (4-(methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone introduces an additional H-bond acceptor nitrogen in the heteroaryl ring, altering both the electrostatic surface potential and the preferred binding pose compared to the furan derivative [1].
| Evidence Dimension | CNS drug-likeness physicochemical profile (XLogP3, TPSA, HBD, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; TPSA = 76 Ų; HBD = 0; HBA = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | Furan-2-yl(piperidin-1-yl)methanone (des-methylsulfonyl): XLogP3 ~1.5–2.0 (estimated), TPSA ~33 Ų, HBD = 0, HBA = 2, Rotatable bonds = 1. (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone: XLogP3 ~0–0.5, TPSA ~85 Ų, HBA = 5. |
| Quantified Difference | Target compound TPSA is 43 Ų higher than the des-methylsulfonyl analog; XLogP3 is ~0.8–1.3 units lower. Versus the pyrazine analog, target TPSA is ~9 Ų lower with one fewer HBA. |
| Conditions | Computed physicochemical properties by XLogP3 3.0, Cactvs 3.4.8.24, and OEChem 4.2.0 (PubChem release 2025.09.15) |
Why This Matters
The intermediate polarity and moderate TPSA differentiate this compound from both more lipophilic des-methylsulfonyl analogs (higher non-specific binding risk) and more polar heteroaryl variants (reduced membrane permeability), enabling selective procurement for CNS-focused discovery programs.
- [1] PubChem Compound Summary for CID 71805631, Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone. National Center for Biotechnology Information. Accessed April 2026. Computed descriptors by XLogP3 3.0, Cactvs 3.4.8.24, OEChem 4.2.0. View Source
- [2] PubChem Compound Summary for furan-2-yl(piperidin-1-yl)methanone. National Center for Biotechnology Information. Accessed April 2026. View Source
